4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Overview
Description
The compound “4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The thiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The presence of the thiazole ring, the piperidine ring, and the amide group could potentially allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .Scientific Research Applications
Alternative Products in Organic Synthesis
Krauze et al. (2007) explored the synthesis of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide through a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This research demonstrates the flexibility of thiazole derivatives in organic synthesis, offering pathways to various compounds under different reaction conditions Krauze et al., 2007.
Antiproliferative Agents
A study by Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery broadens the application of thiazole derivatives in the development of potential anticancer drugs, showcasing their ability to inhibit tubulin and increase mitotic cells in leukemia cell lines Krasavin et al., 2014.
Herbicidal Activities
The synthesis of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides by Hu et al. (2009) highlights the potential use of thiazole derivatives in agriculture. These compounds, designed as D1 protease inhibitors in plants, displayed moderate to good herbicidal activities, suggesting a new avenue for the development of herbicides targeting specific plant proteases Hu et al., 2009.
GyrB Inhibitors in Tuberculosis Treatment
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, targeting the Mycobacterium tuberculosis GyrB ATPase. Among these, one compound emerged as particularly promising, showing significant activity against both the GyrB ATPase and native spinach D1 protease, marking it as a potential inhibitor for targeting D1 protease in tuberculosis treatment Jeankumar et al., 2013.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38-α map kinase , which plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
If it acts similarly to related compounds, it may interfere with the action of its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If it inhibits p38-α map kinase like related compounds, it could impact pathways related to stress response and inflammation .
Result of Action
If it acts similarly to related compounds, it could potentially alter cellular processes related to stress response and inflammation .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro and in vivo studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-piperidin-4-yl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-6-12-7)10(14)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRPCAXGQMXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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